4,5-Dichloro-2-methylbenzenesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

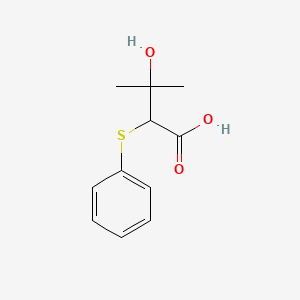

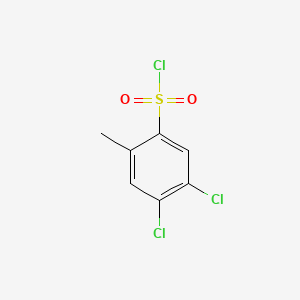

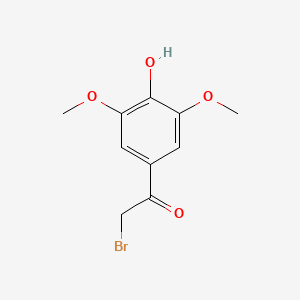

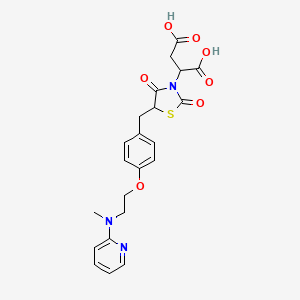

4,5-Dichloro-2-methylbenzenesulfonyl chloride is a chemical compound with the molecular formula C7H5Cl3O2S and a molecular weight of 259.525 . It is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecular structure of 4,5-Dichloro-2-methylbenzenesulfonyl chloride consists of a benzene ring with two chlorine atoms, one methyl group, and one sulfonyl chloride group attached .Physical And Chemical Properties Analysis

4,5-Dichloro-2-methylbenzenesulfonyl chloride is a solid at room temperature . More detailed physical and chemical properties are not provided in the search results.Scientific Research Applications

Synthesis of Sulfonamides and Sulfonate Esters

4,5-Dichloro-2-methylbenzenesulfonyl chloride serves as a versatile reagent for the synthesis of sulfonamides and sulfonate esters. When reacted with amines or alcohols, it forms the corresponding sulfonamides or sulfonate esters, respectively. These compounds have applications in medicinal chemistry, agrochemicals, and materials science .

Peptide and Protein Modification

Researchers use this compound to introduce sulfonamide groups into peptides and proteins. By reacting with amino groups (e.g., lysine side chains), it allows site-specific modification. Such modified peptides and proteins find applications in drug delivery, proteomics, and bioconjugation .

Synthesis of Arylsulfonamides

4,5-Dichlorobenzenesulfonyl chloride reacts with aromatic amines to yield arylsulfonamides. These compounds are valuable intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals. The sulfonamide group imparts desirable properties such as water solubility and bioactivity .

Sulfonamide-Based Inhibitors

The 4,5-dichlorobenzenesulfonyl chloride scaffold is employed in designing enzyme inhibitors. Sulfonamides are known to inhibit carbonic anhydrases, metalloenzymes involved in processes like pH regulation and ion transport. These inhibitors have applications in treating glaucoma, epilepsy, and cancer .

Materials Science: Surface Modification and Polymer Synthesis

Functionalized sulfonamides derived from this compound can be used for surface modification of materials. They enhance adhesion, wettability, and chemical reactivity. Additionally, the incorporation of sulfonamide groups into polymer backbones improves their properties, such as thermal stability and solubility .

Photoinitiators and Photocleavable Linkers

4,5-Dichlorobenzenesulfonyl chloride derivatives serve as photoinitiators in polymerization reactions. Upon exposure to UV light, they generate radicals that initiate polymerization. Furthermore, these compounds find use as photocleavable linkers in drug delivery systems, where controlled release is desired .

Safety and Hazards

properties

IUPAC Name |

4,5-dichloro-2-methylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3O2S/c1-4-2-5(8)6(9)3-7(4)13(10,11)12/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYZBDEJHZYVWRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dichloro-2-methylbenzenesulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(+)-2,3,4,6-Tetrahydro-9-methoxy-1,2,5-trimethyl-1H-pyrido[4,3-b]carbazole](/img/structure/B580282.png)

![Benzyl (1S,2S)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutylcarbamate](/img/structure/B580287.png)